molecular formula C8H10N2O2 B1291596 3-Amino-3-(pyridin-4-yl)propanoic acid CAS No. 3429-24-1

3-Amino-3-(pyridin-4-yl)propanoic acid

Cat. No.: B1291596
CAS No.: 3429-24-1
M. Wt: 166.18 g/mol
InChI Key: HELGKMIKUOPFTO-UHFFFAOYSA-N
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Description

3-Amino-3-(pyridin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of β-Hydroxy-α-Amino Acid

The chiral β-hydroxy-α-amino acid, (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-propanoic acid, is an intermediate in synthesizing an active pharmaceutical ingredient (API) for a drug candidate. d-Threonine aldolase enzymes were used to catalyze the synthesis, displaying high yield, purity, and stereo-selectivity (Goldberg et al., 2015).

Synthesis of Heterocyclic Compounds

Substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids reacted with aromatic amines in polyphosphoric acid to create N-(pyridin-2-yl)propanamides, benzoxazolylethylpyrimidine, and pyrido[2,3-d]pyrimidinones. This highlights the versatility of such compounds in chemical synthesis (Harutyunyan et al., 2015).

Platinum(II) Complex Synthesis

In a study, a 3-(pyridin-3-yl)propanoic acid ligand coordinated to Pt(II) was used to generate trans-Pt(II) compounds with potential thermoactivatable properties for anticancer therapy (Cabrera et al., 2019).

Anticancer Activity

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a heterocyclic compound, was synthesized and its anti-gastric cancer activity was evaluated, demonstrating potential therapeutic applications (Liu et al., 2019).

Safety and Hazards

“3-Amino-3-(pyridin-4-yl)propanoic acid” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .

Biochemical Analysis

Biochemical Properties

3-Amino-3-(pyridin-4-yl)propanoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of specific products that are essential for cellular metabolism. Additionally, this compound can bind to proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors on the cell surface, this compound can modulate intracellular signaling cascades, leading to changes in gene expression and metabolic activity. These effects are crucial for maintaining cellular homeostasis and responding to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions. Long-term exposure to this compound has been observed to affect cellular function, with potential implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular homeostasis and metabolic imbalances. These dosage-dependent effects are critical for understanding the therapeutic potential and safety profile of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by specific enzymes, leading to the production of metabolites that play essential roles in cellular metabolism. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its biological effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biological activity. The localization of this compound is essential for its function, as it determines the interactions with other biomolecules and the resulting cellular effects .

Properties

IUPAC Name

3-amino-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELGKMIKUOPFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622195
Record name 3-Amino-3-(pyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3429-24-1
Record name 3-Amino-3-(pyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(pyridin-4-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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